Comparative Oxidation Kinetics to Disulfides: A Mid-Chain Reactivity Profile
In a mechanistic study of alkanethiol oxidation by sodium N-chloro-p-toluenesulfonamide (chloramine-T) in alkaline medium, the rate of oxidation follows a clear chain-length dependence: 1-hexanethiol > 1-pentanethiol > 1-butanethiol > 1-propanethiol > 1-ethanethiol [1]. This trend demonstrates that 1-pentanethiol occupies a specific intermediate position in the reactivity series, with quantifiably different kinetics from both its shorter and longer homologs [1].
| Evidence Dimension | Relative rate of oxidation to disulfide |
|---|---|
| Target Compound Data | Intermediate rate (between 1-butanethiol and 1-hexanethiol) |
| Comparator Or Baseline | 1-Butanethiol (slower) and 1-Hexanethiol (faster) |
| Quantified Difference | Reactivity order: 1-hexanethiol > 1-pentanethiol > 1-butanethiol |
| Conditions | Oxidation with chloramine-T in NaOH at 15°C; first-order dependence on [thiol] and [oxidant] |
Why This Matters
This quantifiable difference in oxidation rate directly impacts reaction yield, purity, and process time in disulfide synthesis, making 1-pentanethiol a distinct and non-interchangeable reagent.
- [1] Shetty, P.; et al. Mechanistic Studies of Oxidation of Thiols to Disulfides by Sodium N-Chloro-p-toluenesulfonamide in an Alkaline Medium: A Kinetic Approach. Ind. Eng. Chem. Res. 2006, 45 (5), 1748–1754. View Source
